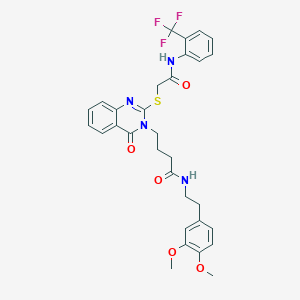
(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide, also known as TFPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TFPAA is a derivative of acrylamide and contains a trifluoromethyl group, which gives it unique properties that make it useful in various fields of study.
Wissenschaftliche Forschungsanwendungen
Understanding Toxicity and Strategies for Mitigation
Research on compounds similar to (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide often focuses on understanding their potential toxicity and strategies for mitigating these effects in various applications. One study reviews interventions suggested in the literature to mitigate the presence of acrylamide and furanic compounds in food, highlighting preventive strategies and removal interventions that could potentially be applicable to managing similar compounds (Anese et al., 2013).
Novel Chemical Compounds for Inhibiting Viruses
Explorations into novel chemical compounds for antiviral applications have identified structures closely related to (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide. For example, a compound identified as suppressing the enzymatic activities of SARS coronavirus helicase suggests potential routes for developing inhibitors against coronaviruses, showcasing the potential therapeutic applications of such compounds (Lee et al., 2017).
Green Organic Chemistry Synthesis
The use of marine and terrestrial fungi for the green organic chemistry synthesis of compounds with furan components, such as enantioselective ene-reduction, highlights the broader applications of these compounds in sustainable chemistry practices. This approach underlines the potential for bio-based processes in synthesizing and modifying compounds for various industrial applications (Jimenez et al., 2019).
Polymer Chemistry and Bioengineering
Studies in polymer chemistry have explored the functionalization of polyacrylamide substrates with compounds that could be structurally similar to (E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acrylamide, focusing on applications in cell mechanobiology research. This research validates methods for activating polyacrylamide substrates for protein patterning, aiming for precise control over cellular environments, which could be relevant for drug delivery systems and biomedical research (Poellmann & Wagoner Johnson, 2013).
Controlled Polymerization for Drug Delivery
Another significant application area is the controlled polymerization of acrylamide derivatives for creating thermoresponsive polymers. These materials, studied for their potential in drug delivery systems, demonstrate the utility of precise polymer engineering in creating responsive materials for targeted therapeutic applications (Convertine et al., 2004).
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)15(22,13-4-2-1-3-5-13)11-20-14(21)7-6-12-8-9-23-10-12/h1-10,22H,11H2,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNVBWNOCXBZMT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C=CC2=COC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

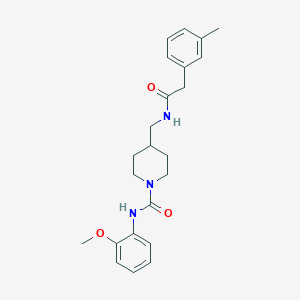
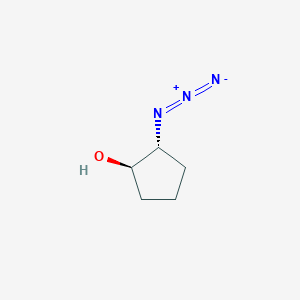

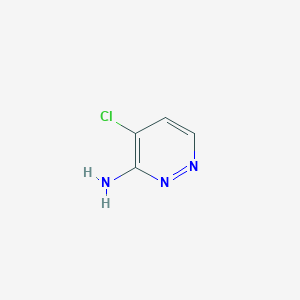
![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)



![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)
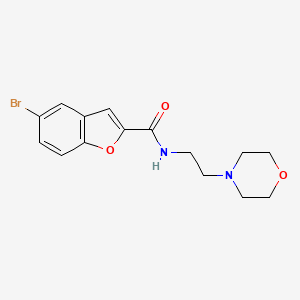
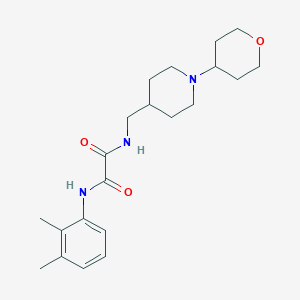
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2642304.png)
![1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene](/img/structure/B2642307.png)
